2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S3 and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Compounds structurally related to the queried chemical have been synthesized and evaluated for their anticancer properties. For instance, derivatives of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides demonstrated significant activity against a wide range of cancer cell lines, including melanoma and breast cancer, showcasing the therapeutic potential of such compounds in oncology (Ostapiuk, Matiychuk, & Obushak, 2015).
Antibacterial Activity
Several studies have focused on the synthesis and evaluation of compounds with antibacterial properties. N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles were prepared and exhibited notable antibacterial activity against pathogens like S. aureus and E. coli (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds were synthesized and shown to have potent antifungal and apoptotic effects against Candida species. These findings suggest potential applications in treating fungal infections and studying apoptosis mechanisms (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticonvulsant Agents
Benzothiazole derivatives have been evaluated for their anticonvulsant activity, demonstrating significant efficacy in tests such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This research suggests the potential of these compounds in developing new treatments for epilepsy (Liu, Zhang, Jin, & Quan, 2016).
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of heterocyclic derivatives have contributed to understanding the molecular basis of their pharmacological actions. Such studies are crucial for designing more effective and selective therapeutic agents (Kumudha, 2016).
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S3/c1-12-7-8-13-16(9-12)31-19(22-13)23-18(28)11-30-20-25-24-17(26(20)2)10-27-14-5-3-4-6-15(14)32-21(27)29/h3-9H,10-11H2,1-2H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDMQEPHSBHEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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